3-Benzamido-2,6-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzamido-2,6-difluorobenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamido group attached to a difluorobenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamido-2,6-difluorobenzoic acid typically involves the following steps:
Nitration: The starting material, 2,6-difluorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 3-amino-2,6-difluorobenzoic acid is then acylated with benzoyl chloride to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Benzamido-2,6-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The benzamido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with nucleophiles replacing the fluorine atoms.
Reduction: 3-Amino-2,6-difluorobenzoic acid.
Oxidation: Oxidized derivatives like quinones.
Scientific Research Applications
3-Benzamido-2,6-difluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzamido-2,6-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzamido group can interact with active sites of enzymes, while the difluorobenzoic acid core provides stability and specificity.
Comparison with Similar Compounds
2,6-Difluorobenzoic Acid: Lacks the benzamido group, making it less versatile in medicinal applications.
3-Amino-2,6-difluorobenzoic Acid: Similar structure but with an amino group instead of a benzamido group, leading to different reactivity and applications.
3-Benzamido-4,5-difluorobenzoic Acid: Similar but with different substitution pattern, affecting its chemical properties and applications.
Uniqueness: 3-Benzamido-2,6-difluorobenzoic acid is unique due to the presence of both benzamido and difluorobenzoic acid moieties, which confer specific reactivity and stability. This makes it a valuable compound in the synthesis of complex molecules and materials.
Properties
CAS No. |
917923-95-6 |
---|---|
Molecular Formula |
C14H9F2NO3 |
Molecular Weight |
277.22 g/mol |
IUPAC Name |
3-benzamido-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C14H9F2NO3/c15-9-6-7-10(12(16)11(9)14(19)20)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
HVJPURBHKJJRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.